富瓦烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fulvine is a naturally occurring compound that is found in a variety of plant species and is known to have a range of beneficial effects on human health. It is a polyphenol compound, which is a type of antioxidant, and is believed to have anti-inflammatory, anti-cancer, and anti-atherosclerotic properties. It has also been studied for its potential to modulate the immune system.

科学研究应用

有机和天然合成

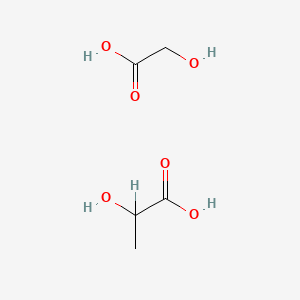

富瓦烯具有独特的电子性质和反应性,使其成为合成复杂多环碳骨架的理想选择 {svg_1} {svg_2}. 它们可以在相对较低的温度下形成偶极结构并参与环加成反应 {svg_3} {svg_4}. 这使得它们具有高度选择性,成为合成天然产物的理想选择 {svg_5} {svg_6}.

动态组合化学

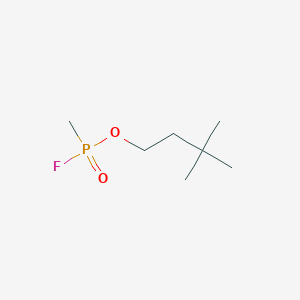

富瓦烯环加成化学已在动态组合化学中得到应用 {svg_7} {svg_8}. 该领域涉及通过可逆反应生成动态分子库,并选择对特定目标的最佳结合剂 {svg_9} {svg_10}.

材料化学

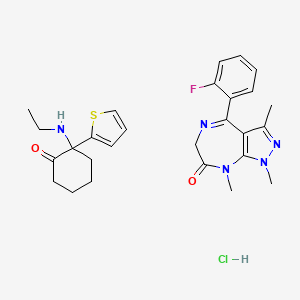

富瓦烯也已应用于材料化学领域 {svg_11} {svg_12}. 其独特的性质使其可用于创造具有特定特征的新材料 {svg_13} {svg_14}.

动力聚合物的创建

动力聚合物是动态聚合物,它们可以响应外部刺激而改变其结构 {svg_15} {svg_16}. 富瓦烯由于其独特的反应性,可用于创建这些动力聚合物 {svg_17} {svg_18}.

水凝胶的开发

富瓦烯已用于水凝胶的开发 {svg_19} {svg_20}. 水凝胶是能够吸收大量水或生物体液的三维亲水性聚合物网络 {svg_21} {svg_22}.

电荷转移复合物

富瓦烯可用于创建电荷转移复合物 {svg_23} {svg_24}. 这些复合物是由电荷从供体分子转移到受体分子而形成的 {svg_25} {svg_26}.

新型发色团的合成

通过将苯环连接到电子给体基团,并将富瓦烯碳连接到两个吸电子基团,合成了新型四苯基富瓦烯 (TPF) 衍生物 {svg_27}. 这在不同极性溶剂中光学性质、紫外可见吸收和发射的研究中具有应用 {svg_28}.

环加成化学

富瓦烯已广泛应用于环加成化学领域 {svg_29} {svg_30}. 这涉及两个不饱和分子的反应,形成环状加合物 {svg_31} {svg_32}.

安全和危害

作用机制

Target of Action

Fulvine, a pyrrolizidine alkaloid, primarily targets the liver and the pulmonary system . It is known to cause veno-occlusive disease of the liver and pulmonary hypertension .

Mode of Action

Fulvine interacts with its targets through a series of biochemical reactions. It reacts with both nucleophiles and electrophiles, and is prone to acid- and cation-catalyzed polymerizations . It also participates in cycloaddition reactions . These interactions lead to changes in the targeted organs, particularly the liver and the pulmonary system .

Biochemical Pathways

It is known that fulvine’s interaction with its targets leads to a series of reactions that result in vasoconstriction and medial hypertrophy of pulmonary arteries . This can lead to pulmonary hypertension .

Pharmacokinetics

It is known that fulvine can be administered via intraperitoneal injection or orally . The bioavailability and pharmacokinetic properties of Fulvine would be influenced by these routes of administration.

Result of Action

The action of Fulvine results in significant molecular and cellular effects. In the liver, it can cause acute haemorrhagic centrilobular necrosis . In the pulmonary system, it leads to hypertensive changes in the pulmonary arterioles, some of which may contain thrombi . It also causes right ventricular hypertrophy and medial thickening of the pulmonary trunk and muscular pulmonary arteries .

Action Environment

The action, efficacy, and stability of Fulvine can be influenced by various environmental factors. For instance, the ingestion of Fulvine as a decoction of the plant Crotalaria fulva in bush tea is a common cause of veno-occlusive disease of the liver in the West Indies . This suggests that the method of preparation and consumption can impact the action of Fulvine.

生化分析

Biochemical Properties

Fulvine plays a significant role in biochemical reactions due to its ability to form dipolar structures at relatively low temperatures. This property allows fulvine to participate in cycloaddition reactions, often with high selectivity . Fulvine interacts with enzymes, proteins, and other biomolecules, forming complex polycyclic carbon scaffolds. These interactions are crucial for the synthesis of natural products and materials chemistry applications .

Cellular Effects

Fulvine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Fulvine’s ability to participate in cycloaddition reactions allows it to modify cellular components, leading to changes in cell function . These effects are essential for understanding fulvine’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, fulvine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . Fulvine’s unique reactivity, resulting from its exocyclic double bond, allows it to participate in various chemical reactions, influencing the activity of biomolecules and altering cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fulvine change over time. Studies have shown that fulvine is relatively stable, but it can degrade under certain conditions .

Dosage Effects in Animal Models

The effects of fulvine vary with different dosages in animal models. At lower doses, fulvine has been shown to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may occur, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

Fulvine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding fulvine’s role in cellular metabolism and its potential impact on overall cellular health .

Transport and Distribution

Within cells and tissues, fulvine is transported and distributed through interactions with transporters and binding proteins . These interactions affect fulvine’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

Fulvine’s subcellular localization is directed by targeting signals and post-translational modifications . These mechanisms ensure that fulvine reaches specific compartments or organelles, where it can exert its effects on cellular processes and functions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fulvine involves the condensation of two molecules of acetylene with one molecule of formaldehyde.", "Starting Materials": [ "Acetylene", "Formaldehyde" ], "Reaction": [ "Step 1: Acetylene is reacted with formaldehyde in the presence of a base catalyst such as sodium hydroxide to form 2,3-butadien-1-al.", "Step 2: The 2,3-butadien-1-al is then reacted with another molecule of acetylene in the presence of a palladium catalyst to form Fulvine." ] } | |

| 6029-87-4 | |

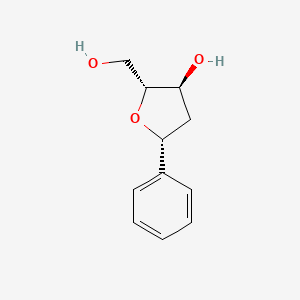

分子式 |

C16H23NO5 |

分子量 |

309.36 g/mol |

IUPAC 名称 |

(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |

InChI 键 |

PSUFRPOAICRSTC-RCJVZNENSA-N |

手性 SMILES |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |

SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

规范 SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

Pictograms |

Acute Toxic; Health Hazard |

同义词 |

fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)